molecular formula C19H27N3O3S B4066628 4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE

4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE

Cat. No.: B4066628
M. Wt: 377.5 g/mol
InChI Key: QYZMGZJNCLULFU-UHFFFAOYSA-N
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Description

4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a unique combination of adamantyl and benzenesulfonamide groups

Scientific Research Applications

4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound could be related to its ability to inhibit carbonic anhydrase IX (CA IX), as suggested by studies on similar benzenesulfonamide derivatives . CA IX is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given its potential ability to inhibit CA IX . Additionally, the development of new synthesis methods and the study of its interactions with other biological targets could be areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantylamine derivative. This is followed by the introduction of the benzenesulfonamide group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

    4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE: shares similarities with other adamantyl derivatives and benzenesulfonamide compounds.

    Adamantane derivatives: Known for their stability and unique structural properties.

    Benzenesulfonamide derivatives: Commonly used in medicinal chemistry for their ability to interact with biological targets.

Uniqueness

The uniqueness of this compound lies in its combination of the adamantyl and benzenesulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c20-26(24,25)17-3-1-13(2-4-17)5-6-21-18(23)22-19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-12H2,(H2,20,24,25)(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZMGZJNCLULFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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